Gadodiamide is a paramagnetic gadolinium-based contrast agent (GBCA), with imaging activity upon magnetic resonance imaging (MRI). When placed in a magnetic field, gadodiamide generates a large local magnetic field, which can enhance the relaxation rate of nearby protons. This change in proton relaxation dynamics, iincreases the MRI signal intensity of tissues in which gadodiamide has accumulated; therefore, visualization of those tissues is enhanced.
Gadodiamide hydrate
CAS No.: 122795-43-1
Cat. No.: VC20741495
Molecular Formula: C16H30GdN5O10
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122795-43-1 |
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Molecular Formula | C16H30GdN5O10 |
Molecular Weight | 609.7 g/mol |
IUPAC Name | 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);dihydrate |
Standard InChI | InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3 |
Standard InChI Key | OJISUAHWVIGHQC-UHFFFAOYSA-K |
SMILES | CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |
Canonical SMILES | CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3] |
Chemical Characteristics and Physical Properties
Gadodiamide hydrate is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O8·H2O and a molecular weight of 591.673 . The compound exists as a white to off-white solid with high water solubility (≥29.2 mg/mL) . The molecule consists of gadolinium ion chelated with a linear ligand structure, which provides the paramagnetic properties necessary for MRI contrast enhancement.
Chemical Structure and Identification
Gadodiamide hydrate is identified by the CAS number 122795-43-1 . The compound has several synonyms, including:
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Gadodiamide USP/EP/BP
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Gadodiamide (Omniscan)
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5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato]Gadolinium hydrate
Physical Properties
Table 1 summarizes the key physical and chemical properties of gadodiamide hydrate:
Pharmacological Properties
Gadodiamide exerts its diagnostic utility through its paramagnetic properties, which affect tissue relaxation times during MRI procedures. Understanding its pharmacokinetics and mechanism of action is crucial for optimizing clinical applications.
Clinical Applications
Gadodiamide hydrate has established clinical utility across various diagnostic imaging scenarios, primarily in magnetic resonance imaging procedures.
Approved Indications
Gadodiamide is indicated for:
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General MRI of the body following intravenous administration
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Visualization of abnormal structures or lesions in various parts of the body, including the central nervous system
Administration and Dosing
Gadodiamide is administered intravenously prior to MRI procedures. In preclinical animal experiments, doses ranging from 0.25 to 10 mmol/kg have been studied, though human clinical doses are substantially lower . The contrast enhancement provided by gadodiamide facilitates the visualization of anatomical structures and pathological changes that might otherwise remain undetected on non-contrast MRI.
Current Research and Development
The field of contrast-enhanced MRI continues to evolve, with ongoing research aimed at optimizing the safety and efficacy of gadolinium-based contrast agents.
Trends in GBCA Usage
Historical data indicates a significant shift away from linear GBCAs like gadodiamide toward macrocyclic agents. According to registry data, while linear GBCAs were used in 15.2% of cardiac MRI examinations through 2011, their use decreased to less than 1% by 2018-2019 . This shift reflects growing concerns about gadolinium retention and safety considerations.
Next-Generation Contrast Agents
Research is actively focused on developing contrast agents that maintain or improve diagnostic efficacy while reducing potential risks:
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Reducing gadolinium doses without compromising image quality
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Developing high-relaxivity agents that require lower gadolinium concentrations
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Exploring macrocyclic structures with improved stability profiles
For example, gadopiclenol represents the first of a new generation of GBCAs with high relaxivity, potentially enabling reduced gadolinium dosing while maintaining stability through its macrocyclic structure .
Technological Advances
Future approaches may combine next-generation contrast agents with advanced imaging technologies:
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